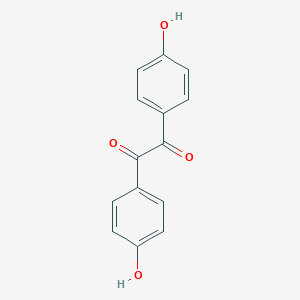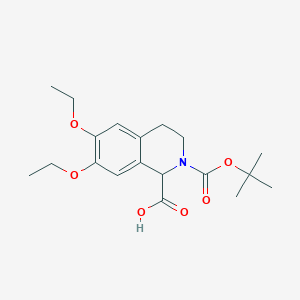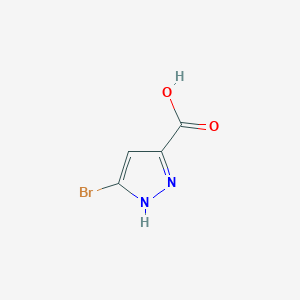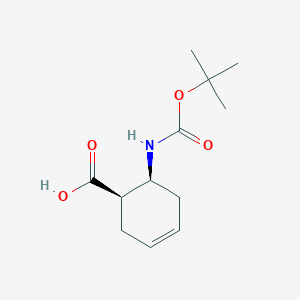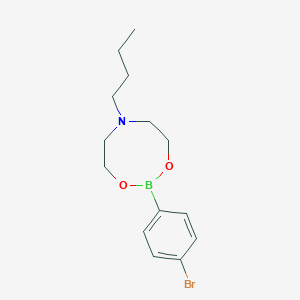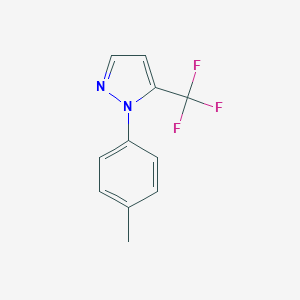
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, also known as TTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TTP is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used to treat pain, inflammation, and fever. However, TTP has been found to have other unique properties that make it a promising candidate for various applications, including in the fields of medicinal chemistry, pharmacology, and materials science.
Mechanism Of Action
The mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood, but it is believed to be similar to other NSAIDs. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is thought to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX enzymes, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical And Physiological Effects
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been found to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been found to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Advantages And Limitations For Lab Experiments
One advantage of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is its potential applications in the development of new drugs for the treatment of inflammation, pain, and cancer. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. However, one limitation of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is its potential toxicity, as it has been found to have cytotoxic effects on some cell lines. In addition, further studies are needed to fully understand the mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in various fields.
Future Directions
There are several future directions for the study of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, including the development of new drugs for the treatment of inflammation, pain, and cancer. Further studies are also needed to fully understand the mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in catalysis and materials science. In addition, the synthesis of new 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole derivatives and the study of their properties and applications could lead to the development of new materials and technologies.
Synthesis Methods
The synthesis of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole can be achieved through several methods, including the reaction of 4-chloro-3-nitrobenzoic acid with ethyl trifluoropyruvate, followed by the reaction of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,2,2-trifluoroethylhydrazine, followed by the reaction of the intermediate with p-tolylhydrazine. Both methods result in the formation of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, which can be purified through various techniques, including column chromatography and recrystallization.
Scientific Research Applications
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. In addition, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
properties
CAS RN |
1269293-10-8 |
|---|---|
Product Name |
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole |
Molecular Formula |
C11H9F3N2 |
Molecular Weight |
226.2 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H9F3N2/c1-8-2-4-9(5-3-8)16-10(6-7-15-16)11(12,13)14/h2-7H,1H3 |
InChI Key |
GBIAGVVKHIFDCW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F |
synonyms |
1-p-Tolyl-5-trifluoromethyl-1H-pyrazole- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



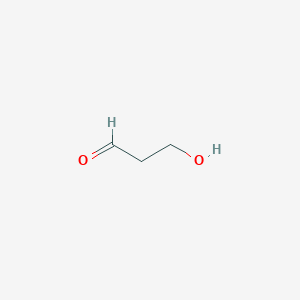
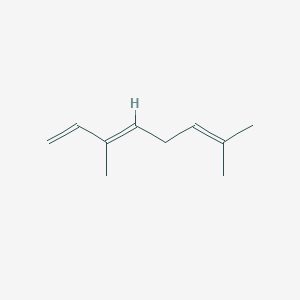
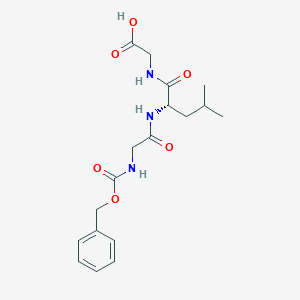
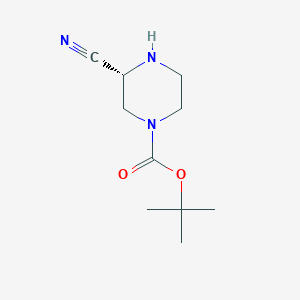
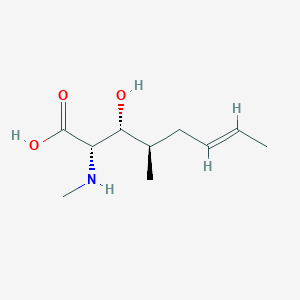
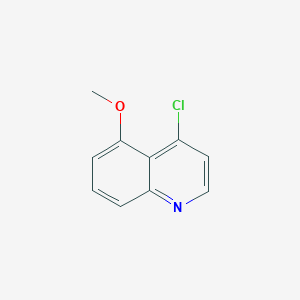
![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)
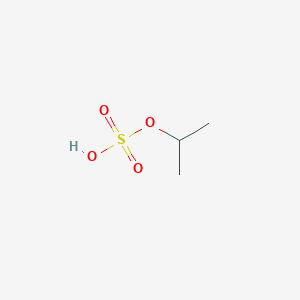
![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)
